molecular formula C8H3F5O2 B2609861 2,4-Difluoro-5-(trifluoromethyl)benzoic acid CAS No. 261945-01-1

2,4-Difluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B2609861
CAS No.: 261945-01-1
M. Wt: 226.102
InChI Key: SQWIBAQCNRNRKF-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3F5O2. It is characterized by the presence of two fluorine atoms at the 2nd and 4th positions, and a trifluoromethyl group at the 5th position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 2,4-difluorobenzoic acid using a trifluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, often using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different carboxylic acid derivatives .

Scientific Research Applications

2,4-Difluoro-5-(trifluoromethyl)benzoic acid is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzoic acid
  • 5-(Trifluoromethyl)benzoic acid
  • 2,6-Difluoro-5-(trifluoromethyl)benzoic acid

Uniqueness

2,4-Difluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,4-difluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-2-6(10)4(8(11,12)13)1-3(5)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWIBAQCNRNRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261945-01-1
Record name 2,4-Difluoro-5-(trifluoromethyl)benzoic acid
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